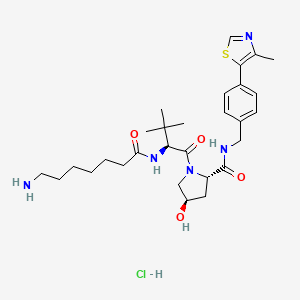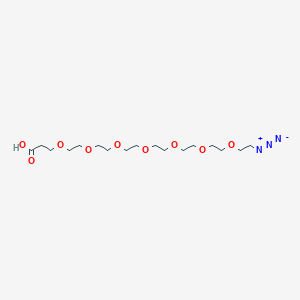
PI3K degrader HL-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HL-8 is a PROTAC (Proteolysis Targeting Chimera) molecule that specifically targets and degrades PI3K kinase. This compound has shown significant potential in cancer research due to its ability to completely degrade PI3K kinase at a concentration of 10 μM within 8 hours .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HL-8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in the available literature. it is known that the synthesis involves the use of various organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of HL-8 would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also include steps for purification, such as crystallization or chromatography, to isolate HL-8 from any impurities .
Análisis De Reacciones Químicas
Types of Reactions
HL-8 undergoes several types of chemical reactions, including:
Oxidation: HL-8 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert HL-8 into different reduced forms.
Substitution: HL-8 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of HL-8 may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
HL-8 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
HL-8 exerts its effects by specifically targeting and degrading PI3K kinase. The mechanism involves the binding of HL-8 to PI3K kinase, which then recruits the ubiquitin-proteasome system to degrade the kinase. This degradation disrupts the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
HL-8 is unique compared to other PROTAC molecules due to its high specificity and efficiency in degrading PI3K kinase. Similar compounds include other PROTAC molecules targeting different kinases or proteins, such as:
ARV-110: Targets androgen receptor for degradation.
ARV-471: Targets estrogen receptor for degradation.
These compounds share a similar mechanism of action but differ in their target specificity and therapeutic applications.
Propiedades
Fórmula molecular |
C57H59F2N11O9S2 |
|---|---|
Peso molecular |
1144.3 g/mol |
Nombre IUPAC |
(2R,4S)-1-[(2S)-2-[7-[[2-[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoyl]amino]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H59F2N11O9S2/c1-33-49(80-32-64-33)35-17-15-34(16-18-35)27-62-52(74)44-26-39(71)31-70(44)56(75)50(57(2,3)4)65-48(72)14-8-6-7-11-23-60-51(73)40-12-9-10-13-41(40)53-66-67-55(79-53)45-29-61-47-22-19-36(30-69(45)47)37-24-43(54(78-5)63-28-37)68-81(76,77)46-21-20-38(58)25-42(46)59/h9-10,12-13,15-22,24-25,28-30,32,39,44,50,68,71H,6-8,11,14,23,26-27,31H2,1-5H3,(H,60,73)(H,62,74)(H,65,72)/t39-,44+,50+/m0/s1 |
Clave InChI |
ACMMTSCGBPIHNT-RMNSFAHDSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCNC(=O)C4=CC=CC=C4C5=NN=C(O5)C6=CN=C7N6C=C(C=C7)C8=CC(=C(N=C8)OC)NS(=O)(=O)C9=C(C=C(C=C9)F)F)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCNC(=O)C4=CC=CC=C4C5=NN=C(O5)C6=CN=C7N6C=C(C=C7)C8=CC(=C(N=C8)OC)NS(=O)(=O)C9=C(C=C(C=C9)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


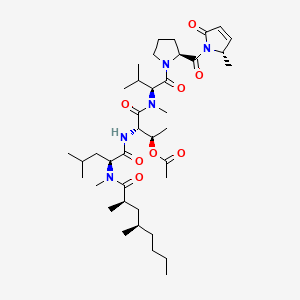
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11931842.png)
![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B11931854.png)
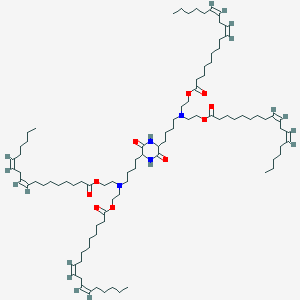
![(Z)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11931875.png)
![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)
![1-[(1R,2S,4S)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one](/img/structure/B11931888.png)

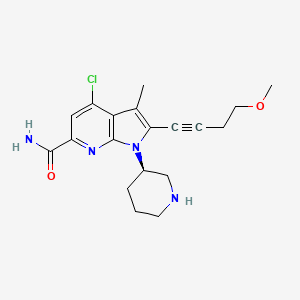
![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)
